molecular formula C6H14ClNO B2895686 5-Methyl-1,4-oxazepane hcl CAS No. 1246455-95-7

5-Methyl-1,4-oxazepane hcl

Cat. No. B2895686
CAS RN: 1246455-95-7
M. Wt: 151.63
InChI Key: WYSIGZNUVPDDKA-UHFFFAOYSA-N
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Description

5-Methyl-1,4-oxazepane hydrochloride is a chemical compound with the molecular formula C6H14ClNO . It is a white to yellow solid and has a molecular weight of 151.64 . The IUPAC name for this compound is 5-methyl-1,4-oxazepane hydrochloride .


Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs, which include 5-Methyl-1,4-oxazepane hcl, has been achieved from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been used for the synthesis .


Molecular Structure Analysis

The InChI code for 5-Methyl-1,4-oxazepane hydrochloride is 1S/C6H13NO.ClH/c1-6-2-4-8-5-3-7-6;/h6-7H,2-5H2,1H3;1H . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

5-Methyl-1,4-oxazepane hydrochloride is a white to yellow solid . It has a molecular weight of 151.64 . The compound should be stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Applications

The synthesis of novel compounds, such as oxazolidinones and oxazepines, plays a crucial role in developing potential therapeutic agents. For instance, oxazolidinone derivatives, like U-100592 and U-100766, have shown promising antibacterial activities against a variety of clinically important pathogens, indicating their potential as new antimicrobial agents (Zurenko et al., 1996). Furthermore, the electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and CO2 demonstrates the utility of these derivatives in creating valuable compounds under mild conditions, avoiding the use of toxic chemicals (Feroci et al., 2005).

Corrosion Inhibition

Derivatives related to 5-Methyl-1,4-oxazepane, such as triazole compounds, have been studied for their corrosion inhibition properties on metals in acidic environments. These studies are crucial for protecting materials used in industrial applications from corrosion. For example, triazole derivatives have demonstrated significant inhibition efficiency in preventing mild steel corrosion in hydrochloric acid solutions, highlighting their potential as corrosion inhibitors (Hassan, 2007; Hassan, 2007).

Potential Therapeutic Applications

Research on oxazepine and oxazolidinone derivatives also explores their therapeutic potential. For instance, the study of 5-HT2C receptor agonist lorcaserin, which is structurally related to oxazepines, showed its efficacy in reducing nicotine self-administration and reinstatement in rats, suggesting its potential application in treating nicotine addiction (Higgins et al., 2012).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-methyl-1,4-oxazepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6-2-4-8-5-3-7-6;/h6-7H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSIGZNUVPDDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1,4-oxazepane hydrochloride

CAS RN

1246455-95-7
Record name 5-methyl-1,4-oxazepane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-benzyl-5-methyl-[1,4]oxazepane (0.30 g, 1.4 mmol) in 1,2-dichloroethane (3 mL) was added chloroethyl chloroformate (0.56 mL, 7 mmol) at room temperature. The mixture was refluxed for 10 hours and concentrated. The resulting residue was dissolved in methanol (5 mL) and the solution was refluxed for one hour. After concentration, the residual material was triturated, washed with ethyl acetate and collected by filtration to afford 5-methyl-[1,4]oxazepane hydrochloride (0.16 g, 1.1 mmol, 76%) as a white solid.
Name
4-benzyl-5-methyl-[1,4]oxazepane
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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